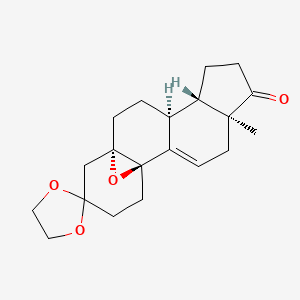

3,3-(Ethylenedioxy)-5

Description

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1'R,5'S,9'S,10'S,13'S)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one |

InChI |

InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14-,17-,18-,20+/m0/s1 |

InChI Key |

BAMMJXIMVWLRCU-GYPRTHBGSA-N |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CC[C@]45[C@@]3(O4)CCC6(C5)OCCO6 |

Canonical SMILES |

CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6 |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Ethylenedioxy Steroidal Derivatives

Formation of the 3,3-Ethylenedioxy Ketal

The most common method for the formation of the 3,3-ethylenedioxy ketal is the acid-catalyzed reaction of a 3-keto steroid with ethylene (B1197577) glycol. This reaction is a reversible process, and various catalysts and conditions have been developed to drive the equilibrium towards the formation of the desired ketal.

Acid-Catalyzed Acetalization/Ketalization with Ethylene Glycol

The protection of carbonyl groups through acetalization or ketalization is a fundamental strategy in organic synthesis, particularly in the complex chemistry of steroids. doi.orgcem.com This reaction involves the treatment of a ketone with an alcohol in the presence of an acid catalyst. acs.org For the synthesis of 3,3-ethylenedioxy steroidal derivatives, ethylene glycol is the diol of choice, leading to the formation of a cyclic ketal, also known as a dioxolane. doi.org

p-Toluenesulfonic acid (p-TSA) is a widely used, strong organic acid that effectively catalyzes the ketalization of steroidal ketones. tandfonline.compearson.compreprints.orgmpbio.com The reaction is typically carried out by refluxing the steroidal ketone with ethylene glycol in a suitable solvent, such as benzene (B151609) or toluene, with azeotropic removal of water to drive the reaction to completion. tandfonline.comchinayyhg.com For instance, the ketalization of 13β-ethyl-gona-4-ene-3,11,17-trione with ethylene glycol using p-TSA as a catalyst has been reported. tandfonline.com Similarly, p-TSA has been employed in the synthesis of 3,3-ethylenedioxy acid from a 3-oxo acid precursor. chem-soc.si The use of an excess of the diol and continuous removal of water are crucial for achieving high yields. google.com

Table 1: Ketalization of Steroidal Ketones using p-Toluenesulfonic Acid

| Starting Material | Product | Catalyst | Solvent | Conditions | Yield | Reference |

| 13β-Ethyl-gona-4-ene-3,11,17-trione | 13β-Ethyl-gona-5-ene-3,11,17-trione-3,17-diethylene ketal | p-TSA | Methylene (B1212753) chloride | Reflux, 6 hr | 70% | tandfonline.com |

| 3-Oxo-5β-cholan-24-oic acid | 3,3-Ethylenedioxy-5β-cholan-24-oic acid | p-TSA·H₂O | Orthoformate, Ethylene glycol | - | 60% | chem-soc.si |

Heterogeneous catalysts, such as montmorillonite (B579905) K-10 clay, offer several advantages over traditional homogeneous catalysts, including ease of separation, reusability, and often milder reaction conditions. chinayyhg.commdpi.com Montmorillonite K-10 is an acidic clay that can act as a Brønsted or Lewis acid catalyst. chinayyhg.comnanorh.com It has been successfully used for the acetalization of various aldehydes and ketones, including steroidal ketones, with ethylene glycol. chinayyhg.comresearchgate.net The reactions are typically carried out by refluxing the substrate with ethylene glycol in a non-polar solvent like benzene or toluene, with the clay catalyst suspended in the mixture. chinayyhg.com This method has been shown to be efficient for the selective ketalization of the C-3 ketone in the presence of less reactive carbonyl groups. chinayyhg.com For example, the reaction of androst-5-en-3β-ol-17-one with hydroquinone (B1673460) catalyzed by montmorillonite K10 afforded the desired dimer in good yield. mdpi.com

Table 2: Ketalization of Carbonyl Compounds using Montmorillonite K-10

| Substrate | Product | Solvent | Time (h) | Yield (%) | Reference |

| Cyclohexanone (B45756) | 1,4-Dioxaspiro[4.5]decane | Benzene | 0.5 | 98 | chinayyhg.com |

| Androst-4-en-3,17-dione | 3,3-Ethylenedioxyandrost-5-en-17-one | Benzene | 5 | 88 | chinayyhg.com |

| Progesterone (B1679170) | 3,3-Ethylenedioxypregn-5-en-20-one | Toluene | 7 | 85 | chinayyhg.com |

Specific Strategies for Deconjugative Ketalization to Form Δ5(10) Steroids

The ketalization of α,β-unsaturated ketones, such as those found in the A-ring of many steroids, can sometimes lead to the migration of the double bond. This process, known as deconjugative ketalization, is a valuable synthetic strategy for accessing Δ⁵(¹⁰) steroids, which are important intermediates in the synthesis of various biologically active compounds. researchgate.net The reaction of a Δ⁴-3-keto steroid with ethylene glycol under acidic conditions can result in the formation of a Δ⁵-3,3-ethylenedioxy steroid. chinayyhg.comcdnsciencepub.com This isomerization is driven by the formation of the more stable ketal. The reaction conditions, including the choice of acid catalyst and solvent, can influence the outcome of the reaction. For instance, the use of montmorillonite K-10 as a catalyst for the ketalization of androst-4-en-3,17-dione resulted in the formation of the double-bond-migrated product, 3,3-ethylenedioxyandrost-5-en-17-one. chinayyhg.com

Selective Ketalization in Polyfunctionalized Steroidal Substrates

Steroid molecules often possess multiple carbonyl groups with varying reactivities. tandfonline.com The selective protection of one carbonyl group in the presence of others is a significant challenge in steroid synthesis. The reactivity of steroidal ketones towards ketalization generally follows the order: Δ⁴-3-one > C-17 > C-20 > C-11. tandfonline.com This difference in reactivity can be exploited to achieve selective ketalization. For example, using a mild catalyst or controlling the reaction time can allow for the protection of the more reactive 3-keto group while leaving other carbonyls, such as those at C-11 and C-17, intact. tandfonline.com The use of chlorotrimethylsilane (B32843) (TMS-Cl) as a catalyst has been shown to be effective for the selective ketalization of the Δ⁴-3-one in the presence of 11-oxo and 17-oxo groups, providing the 3-ethylene ketal in good yield with shorter reaction times compared to p-TSA. tandfonline.com

Synthesis of Key 3,3-Ethylenedioxy Steroidal Intermediates

The 3,3-ethylenedioxy protecting group is instrumental in the synthesis of a wide array of steroidal intermediates. Once the 3-keto group is protected, further transformations can be carried out at other positions of the steroid nucleus. For example, 3,3'-(ethylenedioxy)-5α-androstan-17-one and 3,3'-ethylenedioxyandrost-5-en-17-one are key intermediates that can be prepared and subsequently used for the synthesis of 17α-substituted derivatives. nih.gov The synthesis of ulipristal (B1683391) acetate, a selective progesterone receptor modulator, involves the use of 3,3-(ethylenedioxy group)-19-norpregn-5(10),9(11)-diene-3,17-dione as a key intermediate. patsnap.com Another important intermediate, 3,3-ethylenedioxy-5(10)-α-epoxy-estr-9-ene-17-one, serves as a precursor for the synthesis of steroidal anti-estrogen-doxorubicin bioconjugates. nih.gov The synthesis of these intermediates often involves a sequence of reactions, where the introduction of the 3,3-ethylenedioxy group is a crucial early step.

Preparation of 3,3-Ethylenedioxy-Δ5-Steroids

The synthesis of 3,3-ethylenedioxy-Δ5-steroids is a fundamental transformation in steroid chemistry, primarily achieved by the ketalization of a corresponding Δ⁴-3-keto or Δ⁵-3-keto steroid. This reaction serves to protect the 3-keto group, allowing for subsequent chemical modifications at other sites on the steroid skeleton. researchgate.net The most common method involves reacting the steroid with ethylene glycol in the presence of an acid catalyst.

The general procedure involves dissolving the starting steroid in a suitable solvent, such as benzene or dichloromethane, and refluxing it with ethylene glycol and an acid catalyst like p-toluenesulfonic acid. nih.gov A Dean-Stark apparatus is often used to remove the water formed during the reaction, driving the equilibrium towards the formation of the ketal. nih.gov The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the product is isolated and purified, usually by column chromatography. nih.gov

This method is applicable to a wide range of steroidal precursors. For instance, Δ⁴-3-ketosteroids are converted into their 3,3-ethylenedioxy-Δ⁵ derivatives. researchgate.net This shift of the double bond from the Δ⁴ to the Δ⁵ position occurs because the Δ⁵ isomer is the thermodynamically more stable product under the equilibrium conditions of the ketalization reaction. The protection strategy has been successfully applied to prepare the 3,3-ethylenedioxy derivatives of cholest-4-en-3-one, testosterone (B1683101), and progesterone. researchgate.net

| Starting Steroid | Reagents | Product | Reference |

|---|---|---|---|

| Cholest-4-en-3-one | Ethylene glycol, p-toluenesulfonic acid | 3,3-Ethylenedioxy-cholest-5-ene | researchgate.net |

| Testosterone | Ethylene glycol, p-toluenesulfonic acid | 3,3-Ethylenedioxy-androst-5-en-17β-ol | researchgate.net |

| Progesterone | Ethylene glycol, p-toluenesulfonic acid | 3,3-Ethylenedioxy-pregn-5-en-20-one | researchgate.net |

| Dehydroepiandrosterone (B1670201) (DHEA) | Ethylene glycol, p-toluenesulfonic acid | 3,3-Ethylenedioxy-androst-5-en-17-one | nih.gov |

Preparation of 3,3-Ethylenedioxy-Δ5(10)-Steroids

The synthesis of 3,3-ethylenedioxy-Δ5(10)-steroids is particularly relevant in the context of 19-norsteroid chemistry. researchgate.net These compounds serve as crucial intermediates for the synthesis of various biologically active steroids. The position of the double bond at C5(10) is a key structural feature.

One synthetic approach starts from 19-norsteroids that undergo a series of reactions to introduce the Δ5(10) double bond while the C3-ketone is protected. For example, the preparation of 17β-hydroxy-3,3-ethylenedioxyestr-5(10)-ene has been described in the literature. researchgate.net A specific route involves the treatment of 17β-hydroxy-3,3-ethylenedioxy-9-methyl-4,5-seco-9β,10α-estran-5-one with aqueous acetic acid, followed by methanolic potassium hydroxide. journals.co.za This sequence induces cyclization and dehydration to form the Δ5(10) double bond.

Another pathway involves the selective reduction and hydrolysis of more complex precursors. A method for preparing Trenbolone acetate, for instance, utilizes 3-ethylenedioxy-estr-Δ5(10),Δ9(11)-diene-17-one as a starting material. google.com In this synthesis, the 17-keto group is first reduced to an alcohol. Subsequently, the 3-ketal is hydrolyzed using an acid solution, such as aqueous acetic acid, at elevated temperatures to yield the Δ⁵(¹⁰),Δ⁹(¹¹)-diene-17-alcohol-3-ketone. google.com This highlights that the 3,3-ethylenedioxy group can be selectively removed when needed, but its initial presence is key for directing the synthetic pathway.

| Starting Material | Key Reaction Step/Reagents | Product | Reference |

|---|---|---|---|

| 19-Nortestosterone | Ketalization | 17β-Hydroxy-3,3-ethylenedioxyestr-5(10)-ene | researchgate.net |

| 17β-Hydroxy-3,3-ethylenedioxy-9-methyl-4,5-seco-9β,10α-estran-5-one | 1) Aqueous acetic acid; 2) Methanolic KOH | 17β-Hydroxy-9-methyl-9β-estr-5(10)-en-3-one (precursor for ketal) | journals.co.za |

| 3-Ethylenedioxy-estr-Δ5(10),Δ9(11)-diene-17-one | 1) Reduction; 2) Hydrolysis (to remove ketal) | Estr-Δ5(10),Δ9(11)-diene-17-alcohol-3-ketone | google.com |

Synthesis of 3,3-Ethylenedioxy-5,10-Epoxy Steroids

The epoxidation of the Δ5(10) double bond in 3,3-ethylenedioxy steroids leads to the formation of 3,3-ethylenedioxy-5,10-epoxy steroids. These epoxides are valuable intermediates for introducing further functionality into the steroid nucleus, particularly at the A/B ring junction.

The synthesis generally involves the reaction of a 3,3-ethylenedioxy-Δ5(10)-steroid with an epoxidizing agent. Peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used for this transformation. The stereochemistry of the resulting epoxide (α or β) is influenced by the steric and electronic environment of the double bond. For example, 3,3-ethylenedioxy-5(10)-α-epoxy-estr-9-ene-17-one was synthesized as a key intermediate for a steroidal anti-estrogen bioconjugate. nih.gov

These epoxides can undergo ring-opening reactions to introduce new functional groups. For instance, the treatment of 3,3-ethylenedioxy-5,10-epoxy-5α,10α-estran-17-one with a Grignard reagent, such as deuterium-labeled methyl magnesium bromide, was used to prepare a selectively deuterated testosterone derivative. nih.gov This reaction proceeds via the opening of the epoxide ring. Similarly, reaction of 3,3-ethylenedioxy-5α,10α-epoxy-17α-(prop-1-ynyl)-Δ⁹(¹¹)-estrene-17β-ol with a Grignard reagent and a copper(I) salt resulted in the formation of a 5α-hydroxy-Δ⁹-estrene derivative. google.com

| Starting Steroid | Epoxidizing Agent/Reagents | Product | Reference |

|---|---|---|---|

| 3,3-Ethylenedioxy-estr-5(10),9(11)-diene-17-one | Peroxy acid (e.g., m-CPBA) | 3,3-Ethylenedioxy-5(10)-α-epoxy-estr-9-ene-17-one | nih.gov |

| 3,3-Ethylenedioxy-Δ5(10)-estrene derivative | Peroxy acid | 3,3-Ethylenedioxy-5,10-epoxy-5α,10α-estran-17-one | nih.gov |

| 3,3:17,17-Bis(ethylenedioxy)estr-5(10)-ene derivative | Peroxy acid | 7α-Acetoxy-3,3:17,17-bis(ethylenedioxy)-5,10-epoxy-5β,10β-oestran-6-one | rsc.org |

| 3,3-ethylenedioxy-17α-(prop-1-ynyl)-Δ5(10),9(11)-estradiene | Peracid | 3,3-ethylenedioxy-5α,10α-epoxy-17α-(prop-1-ynyl)-Δ9(11)-estrene-17β-ol | google.com |

Reactivity and Transformations of 3,3 Ethylenedioxy Steroidal Derivatives

Reactions Involving the Ketal Group

Acid-Catalyzed Hydrolysis for Regeneration of the C-3 Carbonyl Functionality

The primary role of the 3,3-ethylenedioxy group is to protect the C-3 ketone. Its removal, or deprotection, is a fundamental reaction that regenerates the C-3 carbonyl group. This is typically achieved through acid-catalyzed hydrolysis. The reaction involves the protonation of one of the ketal oxygen atoms, followed by the cleavage of the carbon-oxygen bond and subsequent attack by water. This process ultimately leads to the formation of the original ketone and ethylene (B1197577) glycol.

Various acidic conditions have been employed for this transformation. For instance, glacial acetic acid in a mixture of tetrahydrofuran (B95107) (THF) and water at reflux can effectively deketalize and dehydrate certain steroidal intermediates. google.com Another common method involves the use of a strong acid like hydrochloric acid in an alcohol solvent, such as methanol (B129727). google.com Weaker acids like p-toluenesulfonic acid (PTS) in aqueous ethanol (B145695) are also effective, allowing for milder reaction conditions. google.com The choice of acid and reaction conditions can be critical, as it can influence the formation of different isomers, particularly in steroids with unsaturation at the C-5(10) position. For example, the hydrolysis of 3,3-ethylenedioxy-5(10)-ene steroids can lead to the formation of either the conjugated 4-en-3-one or the unconjugated 5(10)-en-3-one structure, depending on the conditions. google.com In some cases, very mild conditions using pyridinium (B92312) p-toluenesulfonate have been utilized to study the intermediates of deketalization and dehydration processes. nih.gov

Transformations at Remote Steroidal Positions while the Ketal is Present

With the C-3 ketone protected as a 3,3-ethylenedioxy ketal, various transformations can be selectively performed at other positions of the steroid molecule.

Organometallic Additions and Substitutions

Organometallic reagents are powerful tools for forming new carbon-carbon bonds. The presence of the 3,3-ethylenedioxy protecting group allows for the use of these highly reactive species to modify the steroid skeleton at positions such as C-11 and C-17.

Grignard reagents (R-MgX) are widely used for additions to carbonyl groups. In the context of 3,3-ethylenedioxy protected steroids, they are frequently employed to introduce substituents at the C-17 position, which often bears a ketone functionality. For example, the reaction of 3,3-ethylenedioxyandrost-5-en-17-one with a Grignard reagent can be used to introduce various alkyl or aryl groups at C-17. google.com Similarly, Grignard reagents prepared from compounds like 4-bromo-N,N-dimethylaniline can be used in copper-catalyzed conjugate additions to α,β-unsaturated epoxide systems, leading to the introduction of a functionalized phenyl group at the C-11 position. google.com

The stereoselectivity of Grignard additions can be influenced by the steroid's structure. For instance, the treatment of 5α,10α-epoxides with Grignard reagents in the presence of copper(I) ions leads to the exclusive formation of 11β-substituted compounds. nih.gov These reactions are often followed by hydrolysis to remove the ketal protecting group and reveal the final product. google.comgoogleapis.com

| Starting Material | Grignard Reagent | Position of Attack | Product (after hydrolysis) | Reference |

| 3,3-Ethylenedioxy-5α,10α-epoxy-17α-acetoxy-19-norpregna-9(11)-en-20-one | 4-Bromo-N,N-dimethylaniline/Mg/CuCl | C-11 | 17α-Acetoxy-11β-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione | google.com |

| 3,3-Ethylenedioxy-5α-hydroxy-11β-[4-(N-cyclohexylamino)phenyl]-9(10)-estrene-17-one | Propargylmagnesium bromide | C-17 | 11β-[4-(N-Cyclohexylamino)phenyl]-17α-(prop-2-ynyl)-17β-hydroxy-estra-4,9-dien-3-one | google.comgoogleapis.com |

| 3,3-Ethylenedioxyandrost-5-en-17-one | Methylmagnesium bromide | C-17 | 17α-Methyl-17β-hydroxyandrost-5-en-3-one | oup.com |

Organolithium reagents (R-Li), such as methyllithium (B1224462), are even more reactive than Grignard reagents and are also used for additions to carbonyl groups. masterorganicchemistry.com They can be employed to introduce alkyl groups onto the steroid skeleton. For example, methyllithium can add to a C-17 ketone in a 3,3-ethylenedioxy protected steroid. researchgate.net The high reactivity of organolithium reagents necessitates the protection of acidic functional groups, including the C-3 ketone, to prevent unwanted side reactions. libretexts.orgmasterorganicchemistry.com

| Starting Material | Organolithium Reagent | Position of Attack | Product (after workup) | Reference |

| 3,3-Ethylenedioxy-5α-hydroxy-11β-/4-(2-trimethylsilylethynyl)phenyl/17-keto estr-9-ene | Methyllithium | C-17 | 3,3-Ethylenedioxy-5α-hydroxy-11β-/4-(2-trimethylsilylethynyl)phenyl/-17α-methyl-estr-9-en-17β-ol | google.com |

Epoxidation Reactions on Unsaturated Steroidal Systems

The presence of the 3,3-ethylenedioxy group also allows for selective epoxidation of double bonds within the steroid nucleus. Epoxidation is the reaction of an alkene with a peracid or other oxidizing agent to form an epoxide. The stereochemistry of the epoxidation of Δ⁵-steroids is influenced by the substituent at C-3. researchgate.net In 3,3-ethylenedioxy steroids, epoxidation typically forms the 5β,6β-epoxide as the major product due to the distortion of the A-ring. researchgate.net However, the use of different peracids and solvents can alter the stereoselectivity. For instance, p-(methoxycarbonyl)perbenzoic acid has been studied for its stereospecificity in the epoxidation of Δ⁵-steroids. researchgate.net

Epoxidation can also be carried out on other double bonds within the steroid, such as the Δ⁹⁽¹¹⁾ bond. For example, 3,3-ethylenedioxy-17α-acetoxy-19-norpregna-5(10),9(11)-diene-20-one can be epoxidized to form the corresponding 5α,10α-epoxide. google.com This epoxide can then undergo further transformations, such as ring-opening reactions. google.com

| Steroid Substrate | Epoxidizing Agent | Position of Epoxidation | Major Product | Reference |

| 3,3-Ethylenedioxy-Δ⁵-steroid | p-(Methoxycarbonyl)perbenzoic acid | Δ⁵ | 5β,6β-Epoxide | researchgate.net |

| 3,3-Ethylenedioxy-17α-acetoxy-19-norpregna-5(10),9(11)-diene-20-one | Halogenated acetone (B3395972) and a peroxide | Δ⁵⁽¹⁰⁾ | 3,3-Ethylenedioxy-5α,10α-epoxy-17α-acetoxy-19-norpregna-9(11)-en-20-one | google.com |

| 3,3-Ethylenedioxy-11β,17α,21-trihydroxypregn-5-en-20-one-17,21-diacetate | Peracid (e.g., m-chloroperbenzoic acid) | Δ⁵ | 5α,6α-Epoxy-3,3-ethylenedioxy-11β,17α,21-trihydroxypregnan-20-one-17,21-diacetate | google.com |

Cyanation Reactions (e.g., at C-17)

The introduction of a cyano group, particularly at the C-17 position, is a valuable transformation in steroid chemistry, often serving as a precursor for other functionalities. In the case of 3,3-ethylenedioxy protected steroids, this reaction allows for selective modification at C-17 while the C-3 ketone is masked.

A common starting material for this transformation is a 3,3-ethylenedioxy-17-keto steroid. The cyanation can be achieved by reacting the steroid with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent like methanol under weakly acidic conditions. google.com This reaction typically proceeds via nucleophilic addition of the cyanide ion to the C-17 carbonyl group, forming a cyanohydrin.

For instance, 3,3-(ethylenedioxy)-19-norpregna-5(10),9(11)-diene-3,17-dione can be selectively converted to the 17α-cyano-17β-hydroxy derivative. google.com The reaction is often carried out at temperatures ranging from -10°C to room temperature. google.com The resulting cyanohydrin can then be further manipulated. For example, protection of the 17-hydroxyl group can be followed by other reactions. google.com

Table 1: Cyanation of 3,3-Ethylenedioxy Steroidal Derivatives

| Starting Material | Reagents | Product | Reference |

| 3,3-(Ethylenedioxy)-19-norpregna-5(10),9(11)-diene-3,17-dione | NaCN or KCN, Methanol, Formic or Acetic Acid | 3,3-Ethylenedioxy-17α-cyano-17β-hydroxy-19-norpregna-5(10),9(11)-diene | google.com |

| 3,3-Ethylenedioxy-17-keto steroid | Cyanide source (e.g., NaCN) | 3,3-Ethylenedioxy-17-cyano-17-hydroxy steroid | google.com |

Oxidation Reactions (e.g., Oppenauer Oxidation)

The Oppenauer oxidation is a classic method for the oxidation of secondary alcohols to ketones. wikipedia.org In the context of 3,3-ethylenedioxy steroidal derivatives, this reaction is particularly useful for oxidizing hydroxyl groups at various positions on the steroid skeleton without affecting the protected 3-keto group.

A notable application is the oxidation of a 17β-hydroxy group to a 17-keto group. For example, a mixture of 3,3-ethylenedioxy-17β-hydroxy-18-methyl-5-estrene and its Δ⁵(¹⁰) isomer can be oxidized to the corresponding 17-ketones using Oppenauer conditions. google.com This reaction typically employs a hydrogen acceptor like acetone or cyclohexanone (B45756) and an aluminum alkoxide catalyst, such as aluminum isopropoxide. wikipedia.org

The Oppenauer oxidation can also be used in the synthesis of more complex steroid derivatives. For instance, after a Grignard reaction on dehydroepiandrosterone (B1670201) to introduce a methyl group at C-17, a subsequent Oppenauer oxidation can yield 17-methyl-testosterone. nih.gov A variation known as the Wettstein-Oppenauer reaction utilizes benzoquinone as the hydrogen acceptor to oxidize Δ⁵-3β-hydroxy steroids to Δ⁴,⁶-3-ketosteroids in a single step. wikipedia.org

Table 2: Oppenauer Oxidation of 3,3-Ethylenedioxy Steroidal Derivatives

| Starting Material | Reagents | Product | Reference |

| 3,3-Ethylenedioxy-17β-hydroxy-18-methyl-5-estrene and Δ⁵(¹⁰) isomer | Oppenauer conditions | 3,3-Ethylenedioxy-18-methyl-5-estren-17-one and Δ⁵(¹⁰) isomer | google.com |

| Dehydroepiandrosterone derivative (post-Grignard) | Oppenauer oxidation | 17-Methyl-testosterone | nih.gov |

| Δ⁵-3β-Hydroxy steroids | Benzoquinone (Wettstein-Oppenauer) | Δ⁴,⁶-3-Ketosteroids | wikipedia.org |

| 17α-Acetoxy-3-ethylenedioxy-6-methylpregn-5-en-20-one | Chromium trioxide, aqueous sulfuric acid, acetone | 17α-Acetoxy-6-methylpregn-5-ene-3,20-dione | google.com |

Reduction Reactions (e.g., Catalytic Hydrogenation)

Catalytic hydrogenation is a fundamental reaction in steroid chemistry used to saturate double bonds. The presence of the 3,3-ethylenedioxy group can influence the stereochemical outcome of these reductions.

Hydrogenation of Δ⁵-3,3-ethylenedioxy steroids using a palladium on charcoal catalyst typically yields the corresponding 5α-steroids exclusively. cdnsciencepub.comingentaconnect.comcdnsciencepub.com This method provides an alternative to metal-ammonia reductions for preparing 3-oxo-5α-steroids from Δ⁴-3-oxo compounds. cdnsciencepub.com

In contrast, the hydrogenation of Δ⁴-3,3-ethylenedioxy compounds results in a mixture of 5α and 5β ketals. cdnsciencepub.comingentaconnect.comcdnsciencepub.com Interestingly, these reactions tend to produce a slightly higher proportion of the 5β product compared to the catalytic hydrogenation of the equivalent Δ⁴-3-oxo steroid. cdnsciencepub.comingentaconnect.comcdnsciencepub.com The presence of substituents at the C-11 position in Δ⁴ ketals can decrease the amount of the 5β steroid formed during hydrogenation. cdnsciencepub.comingentaconnect.comcdnsciencepub.com Catalytic hydrogenation is also employed in the reduction of other functionalities, such as a hydroperoxy group, to a hydroxyl group. google.com

Table 3: Catalytic Hydrogenation of 3,3-Ethylenedioxy Steroidal Derivatives

| Starting Material | Catalyst | Product(s) | Reference |

| Δ⁵-3,3-Ethylenedioxy steroids | Palladium on charcoal | 5α-Steroids | cdnsciencepub.comingentaconnect.comcdnsciencepub.com |

| Δ⁴-3,3-Ethylenedioxy compounds | Not specified | Mixture of 5α and 5β ketals | cdnsciencepub.comingentaconnect.comcdnsciencepub.com |

| 17α-Hydroperoxy steroid | Platinum or palladium | 17α-Hydroxy steroid | google.com |

Derivatization of Hydroxyl Groups (e.g., Acylation)

The protection of hydroxyl groups as esters, through acylation, is a common strategy in multi-step steroid syntheses. This allows for the selective reaction of other functional groups. In the context of 3,3-ethylenedioxy steroids, hydroxyl groups at various positions can be acylated.

For example, the hydroxyl groups of cholic acid derivatives, which can be prepared with an ethylene glycol ester, can be selectively acylated using reagents like methacrylic acid, methacryloyl chloride, or methacryloyl anhydride. researchgate.net The reactivity of the secondary hydroxyl groups on the steroid skeleton often follows the order C3 > C12 > C7. researchgate.net

In another instance, a 17,21-dihydroxy steroid can be converted to its diacetate derivative. google.com This acylation is a key step in the synthesis of more complex steroidal structures. The resulting acylated derivative can then undergo further transformations.

Table 4: Acylation of Hydroxyl Groups in 3,3-Ethylenedioxy Steroidal Derivatives

| Starting Material | Acylating Agent | Product | Reference |

| Cholic acid ethylene glycol ester | Methacryloyl chloride | Methacrylate esters | researchgate.net |

| 3,3-Ethylenedioxy-9α-fluoro-11β,17α,21-trihydroxy-5-pregnen-20-one | Acetic anhydride | 3,3-Ethylenedioxy-9α-fluoro-11β,17α,21-trihydroxy-5-pregnen-20-one-17,21-diacetate | google.com |

Intramolecular Rearrangements and Cyclizations

The rigid framework of the steroid nucleus makes it susceptible to various intramolecular rearrangements and cyclizations, often triggered by specific reagents or conditions. The 3,3-ethylenedioxy group can participate in or influence these transformations.

For instance, 3,3-ethylenedioxy-5,6β-epoxy-5β-cholestane undergoes a rearrangement reaction when treated with boron trifluoride-etherate. researchgate.net Another example involves the thermolysis of 5-vinyl-3-keto steroids, which are prepared from the corresponding 3,3-ethylenedioxy derivatives. This reaction can lead to the formation of bridged steroids with a bicyclo[2.2.1]heptane ring A system through an intramolecular ene reaction. cdnsciencepub.com

Intramolecular cyclization can also occur under different conditions. For example, treatment of a 6β-acetylthio-7α-hydroxy derivative, which can be derived from a 3,3-ethylenedioxy steroid, can lead to the formation of a thiophene (B33073) ring fused to the steroid. clockss.org Furthermore, the reaction of 3,3-ethylenedioxy-5(10)-α-epoxy-estr-9-ene-17-one with a Grignard reagent can initiate a sequence of reactions that ultimately leads to the formation of a new ring system. nih.gov

Table 5: Intramolecular Rearrangements and Cyclizations of 3,3-Ethylenedioxy Steroidal Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

| 3,3-Ethylenedioxy-5,6β-epoxy-5β-cholestane | Boron trifluoride-etherate | Rearranged product | researchgate.net |

| 5-Vinyl-3-keto steroid (from 3,3-ethylenedioxy precursor) | Thermolysis (350°C) | Bridged steroid with bicyclo[2.2.1]heptane ring A | cdnsciencepub.com |

| 6β-Acetylthio-7α-hydroxy derivative (from 3,3-ethylenedioxy precursor) | Not specified | Thiophene-fused steroid | clockss.org |

| 3,3-Ethylenedioxy-5(10)-α-epoxy-estr-9-ene-17-one | Grignard reagent | Cyclized product | nih.gov |

Stereochemical Aspects in 3,3 Ethylenedioxy Steroidal Chemistry

Conformational Analysis of Fused Ring Systems (e.g., A, B, C, D rings)

In the context of 3,3-ethylenedioxy steroids, the A-ring, now containing a spiroketal, and the adjacent rings adopt conformations that minimize steric strain.

Ring A: The five-membered dioxolane ring of the ethylenedioxy group typically adopts an envelope or twist (half-chair) conformation. This, in turn, influences the conformation of Ring A.

Rings B and C: In most naturally occurring steroids, the B/C and C/D ring junctions are trans-fused, leading to a relatively flat and rigid structure where the B and C rings predominantly exist in stable chair conformations. slideshare.net

Ring D: The cyclopentane (B165970) D-ring is inherently more flexible and commonly adopts an envelope or half-chair conformation to alleviate torsional strain.

The precise conformation of each ring is a result of a complex interplay of torsional and steric interactions throughout the entire steroidal skeleton.

The conformation of the steroidal nucleus is not static and can be significantly influenced by the presence and orientation of various substituents. cdnsciencepub.com These substituents can exert long-range effects, transmitting conformational changes across the fused ring system.

Substituents on the Steroid Core: Functional groups at positions such as C-11 or C-17 can induce subtle changes in the conformations of all rings. For instance, the presence of a bulky substituent can lead to flattening or puckering of a ring to avoid unfavorable steric interactions.

The C8H17 Side Chain: The cholestane (B1235564) side chain at C-17 has been shown to exert a unique long-range directing effect on reactions, a phenomenon not solely explained by polar or simple conformational transmission. cdnsciencepub.com

The interplay of these substituent effects determines the preferred three-dimensional structure of the steroid, which in turn governs its interaction with enzymes and receptors.

Stereoselectivity and Stereospecificity in Reactions Involving 3,3-Ethylenedioxy Derivatives

The 3,3-ethylenedioxy group plays a crucial role in directing the stereochemical outcome of reactions at other positions on the steroidal backbone. By masking the 3-keto group, it allows for selective transformations at other sites, and its own steric bulk can influence the direction of reagent attack.

Catalytic Hydrogenation: The catalytic hydrogenation of Δ⁴-3,3-ethylenedioxy steroids yields a mixture of 5α and 5β ketals, with a slight preference for the 5β product. cdnsciencepub.com In contrast, hydrogenation of Δ⁵-3,3-ethylenedioxy steroids with a palladium on charcoal catalyst exclusively produces the 5α steroids. cdnsciencepub.com Substituents at the C-11 position can diminish the formation of the 5β steroid during hydrogenation of Δ⁴ ketals. cdnsciencepub.com

Epoxidation: The epoxidation of Δ⁵-steroids is a well-studied reaction where the stereochemical outcome is highly dependent on the reagent and the substrate's structure. For instance, the reaction of 3-ethylenedioxy-Δ⁵-steroids can lead to the formation of both 5α,6α- and 5β,6β-epoxides, with the ratio influenced by the specific oxidizing agent used. researchgate.net

Reactions with Organometallic Reagents: The reaction of 2-lithio-1,3-dithiane with steroidal epoxides, such as those derived from 3,3-ethylenedioxy-Δ⁵-steroids, proceeds with high stereospecificity. researchgate.net The epoxide ring is opened in a trans-diaxial manner, allowing for the introduction of substituents in a thermodynamically less stable orientation. researchgate.net

The following table provides examples of diastereoselective reactions in 3,3-ethylenedioxy steroids:

| Reaction | Substrate | Reagent/Catalyst | Major Product Stereochemistry |

| Catalytic Hydrogenation | Δ⁵-3,3-ethylenedioxy steroid | Pd/C | 5α |

| Catalytic Hydrogenation | Δ⁴-3,3-ethylenedioxy steroid | Pd/C | Mixture of 5α and 5β (slight excess of 5β) |

| Epoxidation | 3-Ethylenedioxy-Δ⁵-steroid | Peracid | Mixture of 5α,6α- and 5β,6β-epoxides |

| Epoxide Opening | 3,3-Ethylenedioxy-5α,6α-epoxide | 2-Lithio-1,3-dithiane | Trans-diaxial opening |

In the synthesis of chiral steroids, including those with unnatural configurations, the principles of enantioselective synthesis and asymmetric induction are paramount. While the inherent chirality of the steroid nucleus often directs the stereochemistry of reactions, the synthesis of specific enantiomers or diastereomers may require the use of chiral auxiliaries or catalysts.

Asymmetric Synthesis: The total synthesis of complex steroids often involves steps where new stereocenters are created with high enantiomeric excess. nih.gov This can be achieved through various strategies, including the use of chiral catalysts and reagents. nih.gov

Chiral Intermediates: 3,3-Ethylenedioxy derivatives can serve as crucial chiral intermediates in the synthesis of complex natural products. For example, a stereoselective synthesis of an intermediate for castasterone (B119632) and brassinolide (B613842) utilized a 6,6-ethylenedioxy protected steroid. niscpr.res.in The stereochemistry of the starting material and the reagents used dictated the final stereochemical outcome.

Asymmetric Induction: The existing stereocenters in the 3,3-ethylenedioxy steroid can induce chirality at a new stereocenter during a reaction. The degree of asymmetric induction depends on the proximity of the existing chiral centers to the reaction site and the reaction mechanism.

The development of highly enantioselective methods is a continuous area of research, enabling the synthesis of a wide range of steroidal compounds with precisely controlled stereochemistry for various applications. google.comlihouhuagroup.com

Spectroscopic and Crystallographic Characterization of 3,3 Ethylenedioxy Steroidal Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of 3,3-ethylenedioxy steroidal derivatives in solution. Both ¹H and ¹³C NMR provide valuable information regarding the chemical environment of individual atoms, while coupling constants offer insights into the molecule's conformation.

¹H NMR Chemical Shift Analysis

Table 1: Representative ¹H NMR Chemical Shifts for Protons in a 3,3-Ethylenedioxy Steroidal Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

| Ethylenedioxy (4H) | 3.95–4.03 | m |

| H-6 | 5.31 | d |

| C18-CH₃ (3H) | 0.93 | s |

| C19-CH₃ (3H) | 1.02 | s |

Note: Data is illustrative and based on typical values found in the literature. nih.gov 'm' denotes a multiplet, 'd' a doublet, and 's' a singlet.

¹³C NMR Spectral Interpretation

Table 2: Characteristic ¹³C NMR Chemical Shifts for a 3,3-Ethylenedioxy Steroid

| Carbon | Chemical Shift (ppm) |

| C-3 | ~109.5 |

| Ethylenedioxy (2C) | ~64.3 |

| C-5 | ~141.7 |

| C-6 | ~121.5 |

| C-18 | ~12.1 |

| C-19 | ~19.3 |

Note: Data is illustrative and based on typical values found in the literature. Specific shifts can vary with substitution.

Coupling Constant Analysis and its Application in Conformational Studies

The analysis of vicinal proton-proton coupling constants (³JHH) is a cornerstone in the conformational analysis of cyclic systems like steroids. miamioh.edu The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. miamioh.edu In the context of 3,3-ethylenedioxy steroids, the coupling constants between protons on the A-ring and adjacent rings can provide detailed information about the conformation of these rings. For example, the observation of specific coupling patterns for the protons at C2 and C4 can help determine if the A-ring adopts a chair, boat, or twist-boat conformation. mcmaster.ca These solution-state conformations can then be compared with solid-state structures obtained from X-ray crystallography to understand the influence of the crystalline environment. ethz.chd-nb.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3,3-ethylenedioxy steroidal derivatives. nih.govresearchgate.net The most prominent feature in the IR spectrum of these compounds is the absence of a strong absorption band in the typical carbonyl region (around 1715 cm⁻¹), which confirms the successful protection of the 3-keto group. canterbury.ac.nz Instead, a series of characteristic C-O stretching vibrations for the cyclic ketal appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹. core.ac.uklibretexts.org If the steroid contains other functional groups, such as hydroxyl groups or double bonds, their characteristic absorptions will also be present. For instance, a hydroxyl group will show a broad O-H stretching band around 3400 cm⁻¹, and a C=C double bond will exhibit a stretching vibration around 1650 cm⁻¹. core.ac.ukijisrt.com

Table 3: Key IR Absorption Frequencies for a 3,3-Ethylenedioxy Steroid

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-O (Ketal) | 1050–1250 | Strong |

| C=C | ~1650 | Medium to Weak |

| O-H (if present) | ~3400 (broad) | Strong |

Note: The absence of a strong C=O stretch around 1715 cm⁻¹ is a key diagnostic feature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of 3,3-ethylenedioxy steroidal derivatives. mdpi.com Electron ionization (EI) mass spectrometry typically reveals a molecular ion peak (M⁺), which confirms the molecular formula of the compound. The fragmentation pattern provides valuable structural information. A characteristic fragmentation for 3,3-ethylenedioxy steroids involves the cleavage of the ethylenedioxy group. This can lead to the formation of specific fragment ions that are indicative of this protecting group. The fragmentation of the steroid nucleus itself can also provide information about the location of other substituents. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which further aids in confirming the elemental composition. nih.govcore.ac.uk

Computational Chemistry and Theoretical Studies on 3,3 Ethylenedioxy Steroids

Molecular Modeling and Geometry Optimization of Steroidal Scaffolds

Geometry optimization is a critical computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For steroidal scaffolds, this process refines bond lengths, bond angles, and dihedral angles to achieve an energetically favorable conformation. Techniques such as Density Functional Theory (DFT) are frequently employed for this purpose, providing a balance between accuracy and computational cost. researchgate.net The rigid nature of the trans-fused rings in many steroids means that substituent groups occupy fixed axial or equatorial positions, which significantly impacts their chemical reactivity. libretexts.orglibretexts.org

Interactive Table: Representative Optimized Geometric Parameters of a Steroid Scaffold (Note: These are generalized values. Actual parameters can vary based on the specific steroid and computational method.)

| Parameter | Value | Description |

|---|---|---|

| C-C Bond Length (sp3-sp3) | 1.54 Å | Typical single bond length within the rings. |

| C-C Bond Length (sp2-sp2) | 1.34 Å | Typical double bond length if unsaturation is present. |

| C-O Bond Length | 1.43 Å | Bond length in the ethylenedioxy group. |

| C-C-C Angle (in 6-membered ring) | ~111° | Angle approximating a tetrahedral geometry, indicative of the chair conformation. |

The optimization of the scaffold geometry is a prerequisite for more advanced computational analyses, ensuring that subsequent calculations are based on a structurally realistic model.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a deep understanding of the electronic properties of 3,3-ethylenedioxy steroids, which are pivotal in determining their reactivity. nih.gov Methods like DFT are used to compute various electronic descriptors that help in predicting how the molecule will interact with other reagents. researchgate.net

One of the key aspects analyzed is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, highlighting sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For a 3,3-ethylenedioxy steroid, the oxygen atoms of the ethylenedioxy group create a region of negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding.

Interactive Table: Key Electronic Properties Calculated for Steroids

| Property | Significance | Application in Reactivity Prediction |

|---|---|---|

| HOMO Energy | Electron-donating ability | Predicts susceptibility to oxidation and attack by electrophiles. |

| LUMO Energy | Electron-accepting ability | Predicts susceptibility to reduction and attack by nucleophiles. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap generally implies higher reactivity. |

| Dipole Moment | Polarity of the molecule | Influences solubility and intermolecular interactions. |

These quantum chemical calculations provide a rational basis for understanding and predicting the chemical behavior of 3,3-ethylenedioxy steroids.

Conformational Energy Landscapes and Molecular Dynamics Simulations

While the core of a steroid is rigid, conformational flexibility can exist, particularly in the A-ring and in any side chains. The five-membered dioxolane ring of the 3,3-ethylenedioxy group also possesses a degree of flexibility. Understanding this dynamic behavior is crucial, as different conformations can exhibit different biological activities or reactivities.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. mdpi.com By simulating the motions of atoms and molecules over time, MD provides insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.netnih.gov For 3,3-ethylenedioxy steroids, MD simulations can reveal the preferred conformations of the ethylenedioxy ring and how its motion is coupled to the rest of the steroidal framework.

The data from these simulations can be used to construct a conformational energy landscape. researchgate.nettu-chemnitz.denih.gov This landscape is a multi-dimensional surface that maps the potential energy of the molecule as a function of its conformational coordinates. nih.gov The valleys on this landscape represent stable or metastable conformations, while the peaks represent energy barriers to conformational change. Exploring this landscape helps in identifying the most populated and biologically relevant conformations.

Interactive Table: Insights Gained from MD Simulations of Steroids

| Information Obtained | Relevance |

|---|---|

| Conformational sampling | Identifies accessible low-energy shapes of the molecule. |

| Root Mean Square Deviation (RMSD) | Measures the stability of the molecular structure over time. |

| Root Mean Square Fluctuation (RMSF) | Highlights flexible regions of the molecule, such as the ethylenedioxy ring. nih.gov |

| Solvent interactions | Shows how the steroid interacts with its environment. |

MD simulations and the resulting energy landscapes provide a dynamic picture of 3,3-ethylenedioxy steroids, moving beyond static molecular models.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving steroids. nih.gov By modeling the reaction pathway, researchers can identify intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate that connects reactants to products. The structure and energy of the transition state are critical for determining the rate and selectivity of a reaction. acs.org

For 3,3-ethylenedioxy steroids, computational methods can be used to study various reactions, such as the acid-catalyzed deprotection of the ethylenedioxy group to regenerate the 3-keto functionality. Quantum chemical calculations can map out the entire reaction energy profile, providing activation energies that can be correlated with experimental reaction rates. This allows for a detailed understanding of how the reaction proceeds at a molecular level. researchgate.net

Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the desired reactants and products. This level of mechanistic detail is invaluable for optimizing reaction conditions and for designing new synthetic routes.

Interactive Table: Steps in Computational Reaction Mechanism Study

| Step | Computational Method | Purpose |

|---|---|---|

| 1. Geometry Optimization of Reactants and Products | DFT, HF, etc. | Determine the stable structures and energies of the starting materials and final products. |

| 2. Transition State Search | QST2, QST3, Berny Optimization | Locate the saddle point on the potential energy surface corresponding to the transition state. |

| 3. Frequency Calculation | Vibrational Analysis | Characterize stationary points (minima have all real frequencies, transition states have one imaginary frequency). |

| 4. Intrinsic Reaction Coordinate (IRC) Calculation | IRC methods | Confirm that the transition state connects the correct reactants and products. |

These studies provide a theoretical framework for understanding the chemical transformations of 3,3-ethylenedioxy steroids.

Computational Approaches to Catalyst Design and Optimization in Steroid Synthesis

Catalysis plays a central role in modern steroid synthesis, enabling efficient and selective transformations. nih.govresearchgate.net Computational chemistry has become an integral part of catalyst design and optimization, providing a means to screen potential catalysts and to understand their mode of action at a molecular level. mdpi.com

Computational approaches can be used to model the interaction between a 3,3-ethylenedioxy steroid substrate and a catalyst. tandfonline.com For example, in a transition-metal-catalyzed reaction, DFT calculations can be used to investigate the entire catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. By calculating the energies of intermediates and transition states within the catalytic cycle, researchers can identify the rate-determining step and understand the factors that control the catalyst's activity and selectivity.

This knowledge can then be used to rationally design improved catalysts. For instance, by systematically modifying the ligands on a metal catalyst in a computational model, one can predict how these changes will affect the catalyst's performance. This in silico screening process can significantly reduce the experimental effort required to discover new and more effective catalysts for steroid synthesis.

Interactive Table: Computational Techniques in Catalyst Design for Steroid Synthesis

| Technique | Application |

|---|---|

| Molecular Docking | Predicts the binding mode of the steroid substrate to the catalyst's active site. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studies reactions in large systems by treating the reactive center with high-level quantum mechanics and the rest of the system with more efficient molecular mechanics. |

| Density Functional Theory (DFT) | Calculates the electronic structure of the catalyst and substrate, and maps out the reaction pathway. |

The synergy between computational modeling and experimental work is accelerating the development of novel catalytic methods for the synthesis of complex steroids.

Strategic Applications of 3,3 Ethylenedioxy Steroids in Complex Organic Synthesis

Role as a Robust Protecting Group for Ketone Functionality During Multi-Step Syntheses

In the intricate landscape of multi-step organic synthesis, the selective protection of functional groups is a paramount challenge. The 3,3-ethylenedioxy group has emerged as a highly effective and robust protecting group for the ketone functionality at the C-3 position of the steroid nucleus. This protection is crucial as it allows for chemical modifications to be carried out at other sites of the steroid molecule without unintended reactions at the C-3 ketone.

The formation of the 3,3-ethylenedioxy ketal is typically achieved by treating the 3-keto steroid with ethylene (B1197577) glycol in the presence of an acid catalyst. This reaction is reversible, and the ketal can be readily removed, regenerating the ketone, under acidic aqueous conditions. The stability of the 3,3-ethylenedioxy group to a wide range of reagents and reaction conditions, including reducing agents, organometallic reagents, and oxidizing agents, makes it an ideal choice for complex synthetic sequences. This stability ensures that the protecting group remains intact throughout various transformations on the steroid scaffold, only to be removed at a later, strategic stage of the synthesis.

As Versatile Synthetic Intermediates for Biologically Active Steroids

The introduction of the 3,3-ethylenedioxy protecting group transforms a simple steroid into a versatile synthetic intermediate, opening avenues for the construction of a diverse range of biologically active molecules. By shielding the C-3 ketone, chemists can unlock a plethora of synthetic possibilities, leading to the development of important therapeutic agents.

Precursors for the Synthesis of Steroidal Anti-Estrogens

Steroidal anti-estrogens are a critical class of drugs in the treatment of hormone-receptor-positive breast cancer. The synthesis of some of these agents, particularly aromatase inhibitors, can strategically employ 3,3-ethylenedioxy protected intermediates. Aromatase is the enzyme responsible for the final step in estrogen biosynthesis, and its inhibition is a key therapeutic strategy.

For instance, the synthesis of steroidal aromatase inhibitors like exemestane (B1683764) and formestane, which are androstane (B1237026) derivatives, can be conceptualized to involve intermediates where the C-3 ketone is protected as a 3,3-ethylenedioxy ketal. This protection would allow for the necessary chemical modifications at other positions of the steroid, such as the introduction of the exocyclic methylene (B1212753) group at C-6 in exemestane, without interference from the C-3 ketone. While not always explicitly detailed in every published synthesis, the use of such a protecting group is a standard and logical approach in steroid chemistry to achieve the desired transformations.

Intermediates in the Synthesis of Progestational Agents (e.g., Mifepristone (B1683876), Ulipristal (B1683391) Acetate, Tibolone)

The utility of 3,3-ethylenedioxy steroids as intermediates is prominently showcased in the synthesis of several key progestational agents.

Mifepristone: The synthesis of the abortifacient drug mifepristone relies heavily on the use of a 3,3-ethylenedioxy protected precursor. The starting material, 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one, allows for the selective introduction of the propynyl (B12738560) group at the C-17 position. This is followed by a series of reactions, including epoxidation and Grignard reaction with 4-dimethylaminophenylmagnesium bromide, all while the C-3 ketone remains protected. The final step involves the acidic hydrolysis of the 3,3-ethylenedioxy group to unveil the C-3 ketone and yield mifepristone. lktlabs.com

Tibolone: Tibolone, a synthetic steroid used in hormone replacement therapy, is another example where the strategic use of a 3,3-ethylenedioxy protecting group is conceivable. The synthesis of tibolone, which is 7α-methylnoretynodrel, would logically involve the protection of the 3-keto group to allow for the introduction of the 7α-methyl group and other necessary modifications without affecting the C-3 position. wikipedia.org

| Progestational Agent | Key 3,3-Ethylenedioxy Intermediate | Key Synthetic Steps Post-Protection |

| Mifepristone | 3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one | 1. Ethynylation at C-172. Epoxidation3. Grignard reaction at C-114. Deprotection |

| Ulipristal Acetate | 3,3-Ethylenedioxy-19-norpregn-5(10),9(11)-dien-20-one | 1. Epoxidation2. Grignard reaction at C-113. Acetylation at C-174. Deprotection |

| Tibolone | 3,3-Ethylenedioxy-estr-5(10)-en-17-one (hypothetical) | 1. Introduction of 7α-methyl group2. Ethynylation at C-173. Deprotection |

Building Blocks for Complex Androstane and Gonane (B1236691) Derivatives

The androstane and gonane frameworks are fundamental structures in a vast number of biologically active steroids. The 3,3-ethylenedioxy protecting group strategy has been extensively utilized in the synthesis of complex derivatives of these parent structures. By protecting the C-3 ketone, a wide array of chemical transformations can be performed on the rest of the steroid nucleus, including the introduction of various substituents, modification of existing functional groups, and alteration of the stereochemistry at different centers. This has enabled the synthesis of novel androstane and gonane derivatives with potential therapeutic applications.

Utility in the Preparation of Isotope-Labeled Steroids for Research

Isotope-labeled steroids are invaluable tools in biomedical research, particularly in metabolism studies, as internal standards for quantitative analysis, and in imaging techniques. The synthesis of these labeled compounds often requires multi-step procedures where the introduction of an isotopic label (e.g., deuterium, carbon-13) is a critical step.

A notable example is the synthesis of deuterium-labeled 17-methyl-testosterone. In this synthesis, 3,3-ethylenedioxy-5,10-epoxy-5α,10α-estran-17-one serves as a key intermediate. nih.gov The 3,3-ethylenedioxy group protects the C-3 ketone while a deuterium-labeled methyl group is introduced at the C-17 position via a Grignard reaction with deuterium-labeled methyl magnesium bromide. nih.gov Subsequent hydrolysis and dehydration yield the desired deuterium-labeled testosterone (B1683101) derivative. nih.gov This demonstrates the crucial role of the 3,3-ethylenedioxy protecting group in enabling the specific and efficient incorporation of isotopic labels into the steroid framework.

Development of Industrial Scale Synthetic Processes and Process Optimization

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost-effectiveness, safety, and environmental impact. The use of the 3,3-ethylenedioxy protecting group has been successfully integrated into several industrial-scale syntheses of steroidal drugs.

Process optimization in these large-scale syntheses often focuses on improving the efficiency of the protection and deprotection steps. This includes the selection of optimal catalysts, solvents, and reaction conditions to maximize yields and minimize reaction times. For example, in the industrial production of mifepristone and ulipristal acetate, significant research has been directed towards optimizing the ketalization and deketalization steps to ensure high throughput and purity of the final active pharmaceutical ingredient. nih.govresearchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is another strategy employed to streamline the manufacturing process and reduce waste. The robustness and reliable performance of the 3,3-ethylenedioxy group have made it a valuable tool in the efficient and economical industrial production of these important medicines.

Contribution to the Evolution of Novel Synthetic Methodologies in Steroid Chemistry

The strategic use of the 3,3-ethylenedioxy protecting group for the 3-keto functionality in Δ⁵-steroids has been a cornerstone in the advancement of synthetic steroid chemistry. By masking the reactive α,β-unsaturated ketone system of the more common Δ⁴-3-keto steroids, the resulting 3,3-(Ethylenedioxy)-5-ene derivatives opened up new avenues for the selective functionalization of other positions on the steroid nucleus. This protection strategy was instrumental in the development of novel synthetic methodologies that were previously hindered by the reactivity of the A-ring enone system.

The conversion of a Δ⁴-3-ketosteroid to a 3,3-ethylenedioxy-Δ⁵-steroid is a critical initial step. This transformation not only protects the 3-keto group but also isomerizes the double bond from the 4,5- to the 5,6-position. This seemingly simple change in the electronic and steric environment of the molecule was pivotal for exploring and developing new chemical transformations.

One of the significant contributions of this protective group strategy was in enabling the development of stereoselective reactions at various positions of the steroid skeleton. With the A-ring's reactivity temporarily neutralized, chemists could focus on introducing functional groups at previously inaccessible or difficult-to-access sites.

A prime example of a synthetic methodology that benefited from the use of 3,3-ethylenedioxy-Δ⁵-steroids is the Simmons-Smith cyclopropanation. This reaction, which involves the addition of a carbene or carbenoid to a double bond to form a cyclopropane (B1198618) ring, could be applied to the Δ⁵ double bond of the protected steroid. The reaction proceeds stereospecifically, and the presence of the bulky ethylenedioxy group at C-3 influences the facial selectivity of the cyclopropanation.

Furthermore, the protection of the 3-keto group as a stable ketal allowed for the exploration of a variety of other transformations on the steroid nucleus. These include, but are not limited to, allylic oxidations and stereoselective epoxidations of the Δ⁵ double bond. The electronic influence of the protected A-ring system, compared to the unprotected enone, alters the reactivity of the Δ⁵ bond, leading to different and often more selective outcomes in these reactions.

The development of methods for the β-selective epoxidation of Δ⁵-unsaturated steroids is a noteworthy advancement. While peracid epoxidation of 3β-substituted Δ⁵-steroids typically yields α-epoxides, the use of ketone-catalyzed oxidations with reagents like Oxone on 3,3-ethylenedioxy-Δ⁵-steroids has been shown to favor the formation of the corresponding 5β,6β-epoxides. These β-epoxides are valuable intermediates for the synthesis of various biologically active steroids.

The following table summarizes key reactions and their significance in the context of novel synthetic methodologies developed using 3,3-ethylenedioxy-5-ene steroids:

| Reaction | Reagents | Significance in Methodology Development |

|---|---|---|

| Ketalization/Isomerization | Ethylene glycol, acid catalyst | Formation of the 3,3-ethylenedioxy-Δ⁵-steroid, enabling subsequent selective reactions by masking the reactive Δ⁴-3-enone system. |

| Simmons-Smith Cyclopropanation | CH₂I₂, Zn(Cu) or Et₂Zn | Development of stereoselective methods for the synthesis of cyclopropyl-containing steroids, with the protecting group influencing facial selectivity. |

| Allylic Oxidation | Various oxidizing agents (e.g., CrO₃) | Enabled the study and development of selective C-H functionalization at allylic positions (C-4 and C-7) without interference from the A-ring enone. |

| Stereoselective Epoxidation | Ketones/Oxone | Facilitated the development of methodologies for the synthesis of 5β,6β-epoxides, which are important synthetic intermediates. |

Q & A

Q. What are the foundational synthetic routes for 3,3-(Ethylenedioxy)-5, and how can researchers optimize yield and purity?

Methodological Answer:

- Begin with literature-based synthesis protocols (e.g., condensation reactions using ethylenediol derivatives under controlled pH and temperature).

- Optimize reaction parameters (solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield .

- Characterize intermediates and final products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Monitor purity via HPLC with UV detection and elemental analysis for stoichiometric validation .

Q. How should researchers integrate theoretical frameworks into experimental design for studying this compound?

Methodological Answer:

- Align hypotheses with established theories (e.g., molecular orbital theory for reactivity predictions or supramolecular chemistry for host-guest interactions).

- Use computational tools (DFT calculations) to model electronic properties and guide synthetic modifications .

- Select observational methods (spectroscopy, crystallography) based on theoretical predictions of molecular behavior .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- Combine spectroscopic methods: FT-IR for functional group validation, NMR for stereochemical analysis, and X-ray diffraction for crystal structure elucidation .

- Use thermal analysis (DSC/TGA) to assess stability and phase transitions.

- Cross-validate data with computational simulations (e.g., NMR chemical shift predictions via Gaussian) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., conflicting solubility or reactivity reports) for this compound?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., IUPAC-recommended solvent systems) to isolate variables .

- Perform sensitivity analysis to identify critical parameters (e.g., trace moisture affecting reactivity).

- Apply multivariate statistics (PCA, ANOVA) to distinguish systematic errors from true molecular behavior .

Q. What strategies are effective for incorporating this compound into interdisciplinary studies (e.g., drug discovery or materials science)?

Methodological Answer:

- Design collaborative workflows: Use the compound as a building block in polymer chemistry (e.g., crosslinker for hydrogels) or as a ligand in catalytic systems .

- Validate biological activity via in vitro assays (e.g., enzyme inhibition studies) with dose-response modeling .

- Align with FAIR data principles to ensure interoperability with computational or materials databases .

Q. How can computational modeling enhance the understanding of this compound’s reactivity and interactions?

Methodological Answer:

Q. What methodological precautions are necessary to ensure reproducibility in studies involving this compound?

Methodological Answer:

- Document synthetic protocols in detail (e.g., reagent lot numbers, purification gradients) .

- Use internal standards in analytical workflows (e.g., spiked deuterated analogs in NMR).

- Adopt open-science practices: Share raw data in repositories like Zenodo and publish negative results to avoid publication bias .

Data Contradiction and Theoretical Challenges

Q. How should researchers address discrepancies between experimental results and theoretical predictions for this compound?

Methodological Answer:

- Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions .

- Probe alternative reaction mechanisms (e.g., radical vs. ionic pathways) using isotopic labeling or kinetic isotope effects .

- Engage in peer validation through collaborative networks or pre-print discussions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.